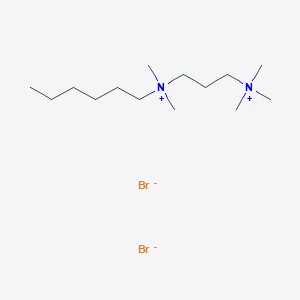
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide is a quaternary ammonium compound. It is characterized by its two positively charged nitrogen atoms, each bonded to three methyl groups and one hexyl group. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide typically involves the following steps:
Alkylation of Ammonia: The initial step involves the alkylation of ammonia with hexyl bromide to form N-hexylamine.
Quaternization: N-hexylamine is then reacted with an excess of methyl iodide to form N1-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) iodide.
Anion Exchange: The iodide ions are exchanged with bromide ions using a bromide salt, resulting in the final product, N1-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization and anion exchange steps.
化学反应分析
Types of Reactions
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions, such as chloride or sulfate, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium sulfate, typically in an aqueous medium.
Oxidation and Reduction: Strong oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: The products depend on the specific reagents and conditions used, but may include partially oxidized or reduced forms of the compound.
科学研究应用
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in cell biology studies to investigate membrane permeability and ion transport mechanisms.
Medicine: Explored for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of disinfectants and antiseptics, as well as in water treatment processes.
作用机制
The mechanism of action of N1-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide involves its interaction with cell membranes. The positively charged ammonium groups interact with the negatively charged components of cell membranes, leading to increased membrane permeability and disruption of cellular processes. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
相似化合物的比较
Similar Compounds
N~1~,N~1~,N~3~,N~3~-Tetramethylpropane-1,3-bis(aminium) dibromide: Lacks the hexyl group, resulting in different solubility and membrane interaction properties.
N~1~-Butyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide: Contains a butyl group instead of a hexyl group, affecting its hydrophobicity and antimicrobial activity.
Uniqueness
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide is unique due to its hexyl group, which enhances its hydrophobic interactions with cell membranes. This feature contributes to its effectiveness as a phase transfer catalyst and antimicrobial agent, distinguishing it from similar compounds with shorter alkyl chains.
属性
CAS 编号 |
137406-79-2 |
|---|---|
分子式 |
C14H34Br2N2 |
分子量 |
390.24 g/mol |
IUPAC 名称 |
hexyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium;dibromide |
InChI |
InChI=1S/C14H34N2.2BrH/c1-7-8-9-10-13-16(5,6)14-11-12-15(2,3)4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
WDMDMLQPIRVFLI-UHFFFAOYSA-L |
规范 SMILES |
CCCCCC[N+](C)(C)CCC[N+](C)(C)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


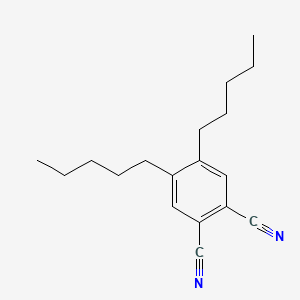
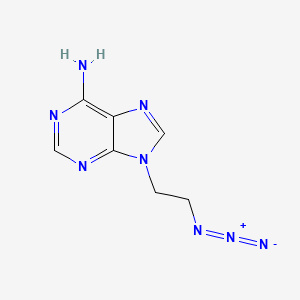
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)
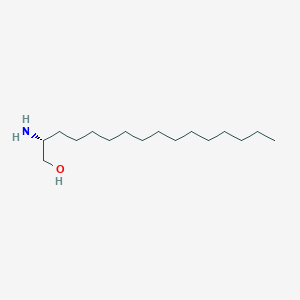

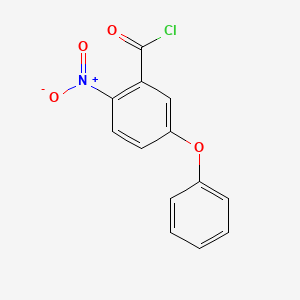
![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
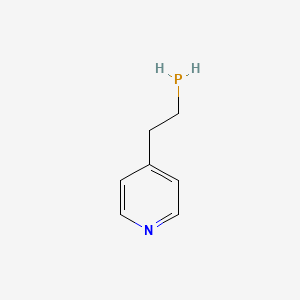
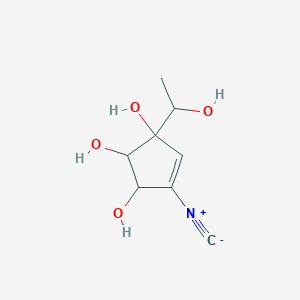
![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)
![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)

![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
